molecular formula C23H26ClN3O5S B2469045 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 901240-23-1

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2469045
CAS RN: 901240-23-1
M. Wt: 491.99
InChI Key: GDRLDZVEQASAST-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Compounds with similar structural motifs have been synthesized and evaluated for their biological activities, providing a foundation for understanding the applications of the compound . For instance, the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been investigated, highlighting the potential therapeutic applications of these compounds in epilepsy treatment (Aktürk et al., 2002). Similarly, the antimicrobial activity of rhodanine-3-acetic acid derivatives, including those with structural similarities, was evaluated against a range of pathogens, indicating their potential use in developing new antimicrobial agents (Krátký et al., 2017).

Enzymatic Inhibition and Therapeutic Potential Another area of application includes the investigation of enzymatic inhibition properties. For example, the synthesis, characterization, and screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives against various enzymes such as acetylcholinesterase and butyrylcholinesterase highlight the potential therapeutic benefits of these compounds in treating diseases associated with enzyme dysfunction (Rehman et al., 2013).

Comparative Metabolism Studies Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes elucidates the metabolic pathways of similar compounds, contributing to the understanding of their toxicological profiles and safety evaluations (Coleman et al., 2000). This knowledge can be instrumental in drug development processes and environmental toxicity assessments.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5S/c1-29-10-9-25-19(28)13-33-23-20(14-5-7-16(24)8-6-14)26-22(27-23)15-11-17(30-2)21(32-4)18(12-15)31-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRLDZVEQASAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

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